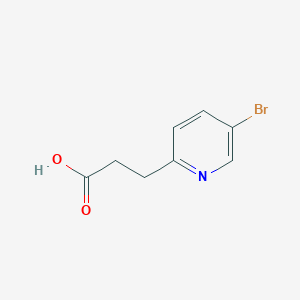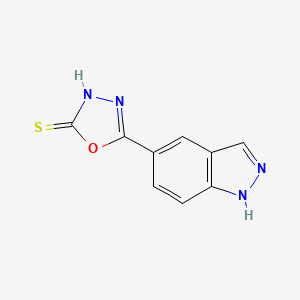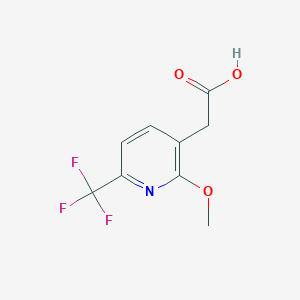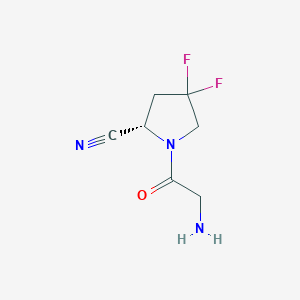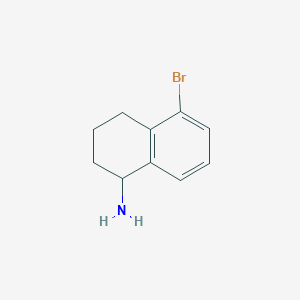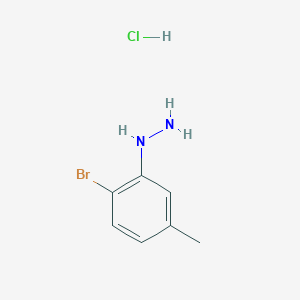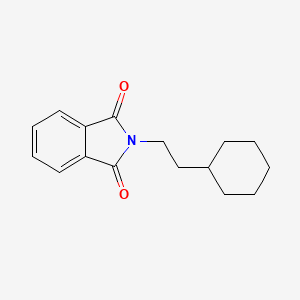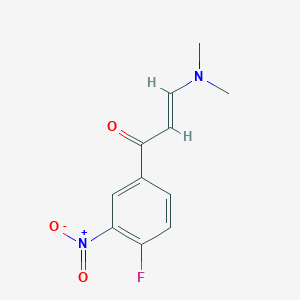
(2E)-3-(dimethylamino)-1-(4-fluoro-3-nitrophenyl)prop-2-en-1-one
Übersicht
Beschreibung
(2E)-3-(Dimethylamino)-1-(4-fluoro-3-nitrophenyl)prop-2-en-1-one, commonly known as DMPP, is a synthetic compound that has been utilized in a variety of scientific research applications for its unique biochemical and physiological effects. DMPP has been used in drug discovery, drug metabolism studies, and toxicology studies due to its ability to interact with a variety of biological systems.
Wissenschaftliche Forschungsanwendungen
Microwave Assisted Synthesis and Optical Properties
(2E)-3-(dimethylamino)-1-(4-fluoro-3-nitrophenyl)prop-2-en-1-one has been studied for its potential in microwave-assisted synthesis and optical properties. The compound exhibits solvatochromic properties, meaning its color changes when dissolved in different solvents. This characteristic is useful in studying molecular interactions and environments, especially in understanding solute-solvent interactions and designing fluorescent probes (Khan, Asiri, & Aqlan, 2016).
Electronic, Optical, and Nonlinear Optical Properties
In another study, this compound's key electronic, optical, and nonlinear optical properties were investigated using first-principle methods. It displayed significant nonlinear optical behavior, which is essential in photonics and telecommunications, particularly in the development of materials for two-photon absorption applications (Muhammad et al., 2017).
Chemotherapeutic Applications Against Breast Cancer
Research has explored the potential use of substituted chalcones, including (2E)-3-(dimethylamino)-1-(4-fluoro-3-nitrophenyl)prop-2-en-1-one, in the synthesis of new Ru(II) complexes with anti-cancer activity. These compounds have shown promising results against breast cancer cell lines, indicating their potential as chemotherapeutic agents (Singh et al., 2016).
Photophysical Characteristics for Organic Photo Emitting Diodes
The photophysical characteristics of the compound have been studied, particularly its green emission in crystalline form, which is important for its application in organic photoemitting diodes. The study of its emission characteristics in different solvents is crucial for understanding its behavior in various media and for potential applications in optoelectronics (Asiri et al., 2015).
Nonlinear Refractive Index Measurement
The nonlinear refractive index of this compound has been measured, revealing its potential for use in optical limiting and optical devices, especially in the low power regime. This is important for developing new materials for photonic applications (Henari & Asiri, 2011).
Memory Properties of Azo-Chalcone Derivatives
The compound has been studied for its effect on the electrical memory properties of azo-chalcone derivatives. This research is significant for the development of novel materials with nonvolatile binary write-once-read-many memory performance, which has applications in data storage technology (Liu, Lu, & Jin, 2020).
Synthesis, Characterization, and Bioactivity of Enaminone Complexes
Enaminone complexes, including (2E)-3-(dimethylamino)-1-(4-fluoro-3-nitrophenyl)prop-2-en-1-one, have been synthesized and characterized, and their bioactivity against various types of bacteria and fungi was investigated. This research is crucial for the development of new antimicrobial agents (Jeragh & Elassar, 2015).
Anodic Oxidation Studies
The anodic oxidation of enaminones, including this compound, has been studied, which is relevant for understanding the electrochemical behavior of these compounds and their potential applications in organic synthesis and electrochemistry (Tabaković, 1995).
Proton Acceptance in Hydrogen Bonds
Studies have shown that due to the electron-donating effects of the dimethylamino groups in this compound, it is an excellent proton acceptor in hydrogen bonds. This property is significant for understanding its interactions in various chemical and biological processes (Pleier, Herdtweck, Mason, & Thiel, 2003).
Cytotoxicity Towards Colon Cancer Cells
A study on the cytotoxicity of alpha-substituted 1-aryl-3-dimethylaminopropanone hydrochlorides, related to this compound, towards human WiDr colon cancer cells has been conducted. Such research is critical in the search for new cancer therapeutics (Pati et al., 2007).
Structural Analysis of Saturated Six-Membered-Ring Phosphorus Heterocycles
Structural analysis of compounds related to (2E)-3-(dimethylamino)-1-(4-fluoro-3-nitrophenyl)prop-2-en-1-one has provided insights into their potential applications in the field of organophosphorus chemistry (Bentrude et al., 1991).
Nonlinear Optical Absorption for Optical Device Applications
The nonlinear optical absorption of novel chalcone derivative compounds, including this one, has been investigated for potential applications in optical devices such as optical limiters (Rahulan et al., 2014).
Solubility Study in Different Solvents
The solubility of this compound in various solvents and binary solvent mixtures has been studied, providing essential data for its application in pharmaceutical and chemical industries (Song et al., 2019).
Effect of Solvent Polarity on Photophysical Properties
The effect of solvent polarity on the photophysical properties of chalcone derivatives, including this compound, has been studied, which is crucial for their application in materials science and photonics (Kumari et al., 2017).
Calcium Channel Antagonists Studies
The crystal structures of calcium channel antagonists related to this compound have been determined, offering valuable insights for pharmaceutical applications (Triggle, Shefter, & Triggle, 1980).
Eigenschaften
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-fluoro-3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3/c1-13(2)6-5-11(15)8-3-4-9(12)10(7-8)14(16)17/h3-7H,1-2H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTAANUIBJLGTQ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901172368 | |
| Record name | (2E)-3-(Dimethylamino)-1-(4-fluoro-3-nitrophenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901172368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(dimethylamino)-1-(4-fluoro-3-nitrophenyl)prop-2-en-1-one | |
CAS RN |
1147866-54-3 | |
| Record name | (2E)-3-(Dimethylamino)-1-(4-fluoro-3-nitrophenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1147866-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(Dimethylamino)-1-(4-fluoro-3-nitrophenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901172368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



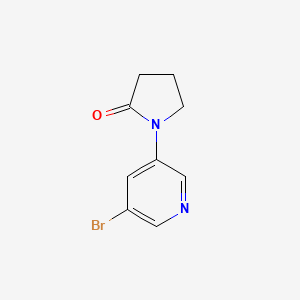
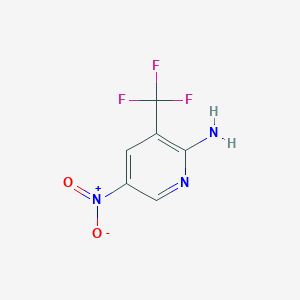
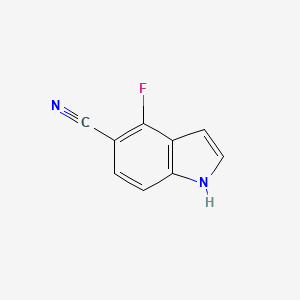
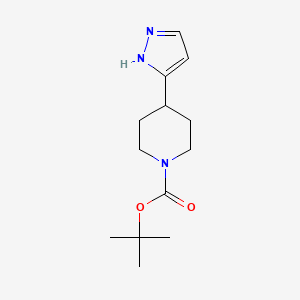
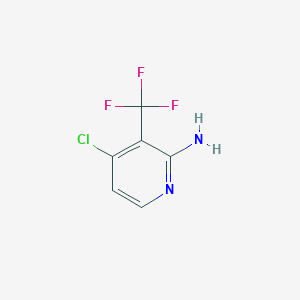
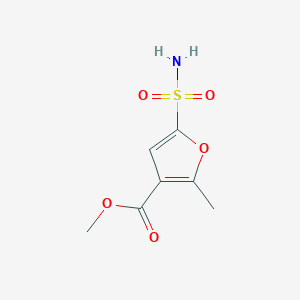
![Ethyl 5-Cbz-4,5,6,7-Tetrahydrothieno-[3,2-c]pyridine-2-carboxylate](/img/structure/B1404177.png)
